Methyl[bis(4-methylphenyl)]phosphane oxide
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Overview
Description
METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE, also known as tris(4-methylphenyl)phosphine oxide, is an organophosphorus compound with the molecular formula C21H21OP. This compound is characterized by the presence of a phosphine oxide group bonded to three 4-methylphenyl groups. It is a white to almost white crystalline powder with a melting point of 145°C and a predicted boiling point of 490°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE can be synthesized through the oxidation of tris(4-methylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like methanol or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE involves similar oxidation processes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The compound’s ability to act as a ligand and its electron-donating properties play a crucial role in its reactivity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
Tricresyl Phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.
Bis(2-methoxyphenyl)phosphine: Used in similar catalytic applications but with different electronic and steric properties.
Uniqueness
METHYL[BIS(4-METHYLPHENYL)]OXOPHOSPHORANE is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic properties and reactivity. This makes it particularly effective in certain catalytic processes and industrial applications where other similar compounds may not perform as well .
Properties
Molecular Formula |
C15H17OP |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-methyl-4-[methyl-(4-methylphenyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17OP/c1-12-4-8-14(9-5-12)17(3,16)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChI Key |
RIFSNJVUWJFVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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